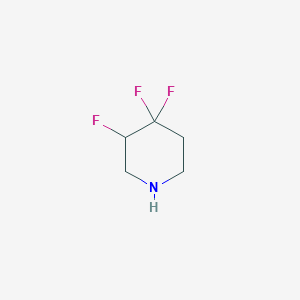

3,4,4-Trifluoropiperidine

Description

Significance of Organofluorine Chemistry in Modern Chemical Sciences

Organofluorine chemistry has become a vital and vibrant area of modern chemical research. researchgate.net Its importance is underscored by the fact that a significant percentage of commercial pharmaceuticals and agrochemicals contain fluorine. nih.govresearchgate.net The deliberate incorporation of fluorine is a key strategy used to enhance a molecule's physical, chemical, and biological properties. researchgate.netnih.govnih.gov This has driven the development of new synthetic methodologies to create increasingly complex fluorinated molecules that were previously inaccessible. researchgate.net

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes. nih.govacs.org |

| Lipophilicity | Generally Increased | Can improve membrane permeability and bioavailability, though the effect varies with the degree and position of fluorination. researchgate.netacs.orgnih.gov |

| Basicity/Acidity (pKa) | Altered | Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby basic groups, like the nitrogen in piperidine (B6355638). nih.govacs.org |

| Binding Affinity | Enhanced | Can improve interactions with protein targets through favorable electrostatic interactions and conformational control. nih.govspringernature.com |

| Conformation | Restricted | Stereoelectronic effects associated with the C-F bond can lock the molecule into a specific, desired shape. nih.gov |

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a result of the large electronegativity difference between carbon and fluorine. acs.orgontosight.ai This creates a highly polarized bond with a significant dipole moment, where the carbon atom is electron-poor and the fluorine atom is electron-rich. ontosight.ainih.gov This polarity is fundamental to the unique stereoelectronic effects observed in organofluorine compounds. These effects, such as hyperconjugation and dipole-dipole interactions, can have a profound influence on a molecule's three-dimensional shape or conformation. nih.govasianpubs.org For instance, the "gauche effect" describes the tendency of fluorine atoms on adjacent carbons to orient themselves in a gauche relationship (a 60° dihedral angle) rather than the sterically expected anti conformation (180°), a preference driven by stabilizing hyperconjugative interactions. ontosight.aichemrxiv.org By leveraging these predictable conformational effects, chemists can design molecules with well-defined shapes to optimize their interaction with biological targets. asianpubs.org

Importance of Piperidine Scaffolds in Advanced Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and frequently encountered structural motifs in medicinal chemistry. cas.orgvulcanchem.com Its prevalence is due to its structural flexibility and its ability to engage in key interactions with biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties. aksci.com Piperidine derivatives are found in numerous classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. cas.orgsigmaaldrich.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a crucial objective in modern organic chemistry. cas.org

Nitrogen-containing heterocycles are fundamental building blocks in the life sciences and the pharmaceutical industry. echemi.comd-nb.infoacs.org An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain at least one nitrogen heterocycle. bldpharm.comnih.gov This prevalence is attributed to their stability and their ability to form hydrogen bonds, which are critical for molecular recognition processes in biological systems, such as binding to DNA or protein active sites. bldpharm.comnih.gov The piperidine ring is the most abundant heterocycle found in pharmaceuticals, highlighting its significance as a privileged structure in drug design. nih.gov

Historical Development and Evolution of Fluorinated Piperidine Synthesis

The synthesis of fluorinated piperidines has historically been a significant challenge. nih.gov Early methods often relied on electrophilic or nucleophilic fluorination reactions on pre-functionalized piperidine precursors, which could be lengthy and limited in scope. researchgate.netnih.gov Another approach involved using hazardous fluorinating agents, such as those derived from elemental fluorine, to introduce the C-F bond.

A major evolution in the field has been the development of catalytic methods for the synthesis of these valuable compounds. A significant advancement is the hydrogenation of readily available and inexpensive fluoropyridine precursors. nih.govacs.org However, this approach was initially hampered by challenges such as catalyst deactivation by the basic nitrogen atom and competing hydrodefluorination, where the fluorine atoms are undesirably replaced by hydrogen. nih.govspringernature.com

In recent years, researchers have overcome these obstacles by developing sophisticated catalyst systems. For example, rhodium-catalyzed dearomatization–hydrogenation processes have been developed to produce a wide array of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.netnih.govspringernature.com More recently, robust methods using heterogeneous palladium catalysts have expanded the scope, showing high tolerance to air and moisture and allowing for the selective reduction of the fluoropyridine ring in the presence of other aromatic systems. nih.govacs.org These modern catalytic strategies represent a more straightforward and efficient pathway to access structurally diverse fluorinated piperidines. nih.govacs.org

Table 2: Evolution of Synthetic Methods for Fluorinated Piperidines

| Method | Description | Advantages | Challenges |

| Classical Fluorination | Introduction of fluorine onto a pre-existing piperidine ring using electrophilic or nucleophilic fluorinating agents. nih.gov | Direct approach. | Often requires multi-step synthesis of precursors; can have limited regioselectivity. researchgate.netnih.gov |

| Ring Construction | Building the piperidine ring from smaller, fluorinated fragments. | Allows for precise placement of fluorine. | Can be synthetically lengthy and complex. |

| Catalytic Hydrogenation of Fluoropyridines | Reduction of a fluorinated pyridine (B92270) ring to the corresponding piperidine using a metal catalyst (e.g., Rh, Pd). nih.govacs.org | Uses readily available starting materials; can be highly stereoselective. acs.orgspringernature.com | Risk of hydrodefluorination (loss of fluorine); potential for catalyst poisoning by the nitrogen heterocycle. nih.gov |

Research Focus on Multifluorinated Piperidines, Specifically 3,4,4-Trifluoropiperidine

The research focus in fluorinated piperidine chemistry has increasingly shifted towards multifluorinated scaffolds, where the presence of multiple fluorine atoms can further refine and enhance molecular properties in ways that mono-fluorination cannot. nih.govspringernature.com The ability to create highly substituted and conformationally rigid structures is of great interest for developing new therapeutic agents.

The compound this compound, available commercially as its hydrochloride salt, represents one such target within this area of research. bldpharm.comnih.gov Its specific substitution pattern, featuring a geminal difluoro group at the 4-position and a single fluorine at the 3-position, makes it a unique building block. While detailed synthetic routes and specific applications for this compound are not extensively documented in peer-reviewed literature, its availability from chemical suppliers indicates its use as a precursor in discovery chemistry. d-nb.infobldpharm.com Researchers in the pharmaceutical and agrochemical industries utilize such building blocks to construct novel molecules, exploring how specific fluorination patterns impact biological activity and pharmacokinetic properties. The investigation of multifluorinated piperidines like this one is driven by the goal of accessing new chemical space and developing next-generation compounds with superior performance. nih.gov

Table 3: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

| Compound Name | This compound hydrochloride |

| CAS Number | 1823315-47-4 |

| Molecular Formula | C₅H₈F₃N·HCl |

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trifluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-4-3-9-2-1-5(4,7)8/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZUZMSGANWHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,4,4 Trifluoropiperidine and Its Fluorinated Analogues

Influence of Fluorination on Molecular Characteristics

The strategic introduction of fluorine into piperidine (B6355638) scaffolds has a profound impact on their molecular properties, a tactic widely employed in medicinal chemistry to enhance pharmacokinetic and physicochemical profiles. nih.govresearchgate.net Fluorine's unique electronic characteristics allow for the fine-tuning of stability, conformational behavior, basicity, and intermolecular interactions, which are critical for molecular recognition and biological activity. d-nb.infonih.gov

The substitution of hydrogen with fluorine on the piperidine ring significantly alters its conformational landscape. nih.gov While saturated six-membered rings typically adopt a chair conformation with substituents favoring the equatorial position to minimize steric hindrance, fluorinated piperidines often defy this trend. researchgate.net A notable feature of fluorine substitution is its ability to create more rigid, conformationally defined structures. d-nb.info

Computational and experimental studies, primarily using NMR spectroscopy, have revealed that the conformational behavior of fluorinated piperidines is governed by a complex interplay of several factors. d-nb.infonih.gov These include electrostatic interactions, hyperconjugation, steric repulsion, and solvation effects. d-nb.infonih.gov In protonated 3-fluoropiperidinium cations, for instance, the fluorine atom shows a strong preference for the axial orientation. d-nb.info This preference is largely attributed to stabilizing electrostatic forces, such as charge-dipole interactions between the C-F bond and the N+-H bond (C–F···H–N+). d-nb.infonih.gov Hyperconjugative interactions, often referred to as the gauche effect, also contribute significantly to this axial stabilization. d-nb.info

The polarity of the solvent also plays a crucial role; increasing solvent polarity can enhance the stability of the more polar axial conformer. d-nb.infonih.gov This demonstrates that solvation effects are a major parameter in controlling the conformational behavior of these compounds. d-nb.infonih.gov

| Influencing Factor | Description | Effect on Fluorine Position |

|---|---|---|

| Electrostatic Interactions | Attractive forces, such as charge-dipole (C–F···H–N+) and hydrogen bonding (F···H-N+), in protonated species. d-nb.infonih.govresearchgate.net | Stabilizes the axial conformer. d-nb.info |

| Hyperconjugation (Gauche Effect) | Electron donation from anti-periplanar C–H bonds into the low-lying σC–F and σC–N orbitals. d-nb.infobeilstein-journals.org | Contributes to the stabilization of the axial orientation. d-nb.info |

| Steric Repulsion | Repulsive forces between atoms occupying the same space. Generally favors equatorial positions for substituents. d-nb.info | Favors the equatorial conformer, but is often overridden by other effects. d-nb.info |

| Solvation Effects | Interaction of the molecule with the solvent. Polar solvents can stabilize more polar conformers. d-nb.infonih.gov | Increases the stability of the more polar axial conformer as solvent polarity increases. d-nb.info |

Fluorine's stereoelectronic properties are widely exploited to create conformationally defined building blocks, which is of immense value in drug design. nih.gov The "fluorine gauche effect" is a key phenomenon in this context, describing the tendency of fluorine to favor a gauche conformation relative to an adjacent electron-withdrawing group or heteroatom. beilstein-journals.org

In fluorinated N-heterocycles like piperidine, this effect is predominantly electrostatic in nature, especially in their protonated forms. researchgate.netbeilstein-journals.org The preference for a cis relationship between the fluorine and the nitrogen in the 3-fluoropyrrolidinium cation, for example, is attributed to a strong attractive N-H+∙∙∙Fδ− interaction that reinforces the hyperconjugative gauche effect. beilstein-journals.org This electrostatic attraction is often more significant energetically than the classical gauche effect observed in 1,2-difluoroethane, which arises from hyperconjugative interactions. researchgate.net By locking the piperidine ring into a specific conformation, fluorine substitution provides a powerful tool for designing molecules with well-defined three-dimensional structures, thereby influencing their interaction with biological targets. d-nb.info

The introduction of highly electronegative fluorine atoms significantly reduces the basicity of the piperidine nitrogen through a strong electron-withdrawing inductive effect. scientificupdate.commasterorganicchemistry.com This modulation of pKa is a critical strategy in drug discovery to optimize a molecule's pharmacokinetic properties, such as reducing interactions with the hERG potassium ion channel or mitigating P-glycoprotein (P-gp) efflux. scientificupdate.comcambridgemedchemconsulting.com

The extent of this basicity reduction is influenced by the number of fluorine atoms and their distance from the nitrogen center. cambridgemedchemconsulting.comnih.gov The effect is essentially additive and diminishes exponentially as the topological distance between the fluorine and the basic nitrogen increases. nih.gov The conformation of the fluorine substituent also plays a role; an equatorial fluorine atom generally has a greater pKa-lowering effect than an axial one. cambridgemedchemconsulting.com However, in certain molecular contexts, the axial C-F bond, being antiparallel to the N+-H bond in the protonated state, can result in a higher relative pKa compared to its equatorial counterpart, a phenomenon exploited in the development of the clinical candidate MK-0731. scientificupdate.com

| Compound | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|

| Piperidine | 11.0 | masterorganicchemistry.com |

| Morpholine | 8.36 | masterorganicchemistry.com |

| 3-Fluoropiperidine (B1141850) (axial F) | pKa range 6.5-8.0 (in specific inhibitor) | scientificupdate.com |

While the C-F bond is generally considered a poor hydrogen bond acceptor, its presence can significantly influence a molecule's hydrogen bonding capabilities. mdpi.com In the context of protonated fluorinated piperidines, the highly polarized C-F bond can participate in unconventional hydrogen bonds. researchgate.net A key interaction is the intramolecular C–F···H–N+ charge-dipole attraction, which is a major contributor to the conformational stability of axial-fluorinated piperidinium (B107235) salts. d-nb.infoscientificupdate.com This interaction can be viewed as a form of hydrogen bonding and is strong enough to dictate the conformational preference of the ring system. researchgate.net

Furthermore, the introduction of fluorine increases the acidity of neighboring C-H and N-H bonds, potentially strengthening their capacity as hydrogen bond donors. The main effect of fluorination on dihydrogen bonds, for instance, is a significant increase in bond strength. rsc.org The study of N-H···F-C hydrogen bonds, particularly in solution, has confirmed their existence and importance through NMR spectroscopy and DFT calculations, establishing them as a crucial factor in the molecular structure of organofluorine compounds. mdpi.com

Effects on Stability and Conformational Behavior of the Piperidine Ring

Detailed Mechanistic Pathways of Relevant Reactions

A highly effective one-pot method for synthesizing all-cis-(multi)fluorinated piperidines involves a dearomatization-hydrogenation (DAH) process starting from fluoropyridine precursors. nih.govnih.gov This strategy provides a highly diastereoselective route to these valuable building blocks, which were previously difficult to access. nih.govnih.gov

The reaction proceeds via a rhodium-catalyzed dearomatization of the fluoropyridine, followed by the complete hydrogenation of the resulting intermediates. nih.govspringernature.com Mechanistic experiments suggest a pathway that begins with the dearomatization of the pyridine (B92270) ring using a rhodium-carbene catalyst and a hydride source, typically pinacol (B44631) borane (B79455) (HBpin). nih.govspringernature.com

Preliminary NMR studies of the reaction mixture have detected traces of proposed borylated-dearomatized intermediates, although their isolation has been unsuccessful due to their rapid subsequent hydrogenation. nih.gov The consumption of HBpin during the initial phase of the reaction confirms its role in the dearomatization step. nih.gov In the absence of HBpin, no product formation is observed. nih.gov Following the dearomatization event, the resulting intermediates are hydrogenated, leading to the formation of the saturated piperidine ring with a distinct and highly controlled all-cis stereochemistry, where the fluorine atoms preferentially occupy axial positions. nih.gov This process has been successfully applied to a wide range of substituted and multifluorinated pyridines. nih.govnih.gov

Silver(I)-Mediated Deconstructive Fluorination of Cyclic Amines: Probing Multistate Reactivity and Single-Electron Transfer

Recent investigations into the Silver(I)-mediated deconstructive fluorination of N-benzoylated cyclic amines with Selectfluor [(F–TEDA)-(BF4)2] have unveiled a complex mechanistic landscape. nih.govacs.org Density functional theory (DFT) calculations suggest that the reaction initiates with the formation of a singlet state adduct between the N-benzoylated cyclic amine (LH), Ag(I), and Selectfluor, represented as {[(LH)–Ag]–[F–TEDA]2+}. acs.orgescholarship.orgresearchgate.net

The subsequent formation of an iminium ion intermediate is a critical step, proceeding through a Ag(I)-mediated hydride abstraction. escholarship.org This process is not a simple single-electron transfer (SET) but rather a two-step event. The first step involves a formal oxidative addition of [F–TEDA]2+ to the Ag(I) center, which is coupled with an electron transfer from the cyclic amine substrate to the silver center. escholarship.org This is followed by a hydrogen-atom abstraction from the amine by the silver-coordinated fluorine atom. escholarship.org

This entire process involves both singlet and triplet electronic states of the reactive intermediates, leading to its characterization as a two-state reactivity (TSR) process. nih.govescholarship.org The subsequent C–C bond cleavage and fluorination of the resulting hemiaminal intermediate, formed by the trapping of the iminium ion with water, also proceed through a TSR pathway. nih.govacs.orgescholarship.org

A competing pathway involving deformylative fluorination has also been proposed. acs.orgescholarship.org This alternative mechanism is initiated by the equilibration of the hemiaminal to an aldehyde, followed by formyl H-atom abstraction by a TEDA2+ radical dication, decarbonylation, and subsequent fluorination of the resulting alkyl radical by another equivalent of Selectfluor. acs.orgescholarship.org

The electronic nature of the N-benzoylated cyclic amine influences the reaction mechanism. Electron-poor substrates tend to favor the deconstructive fluorination via a β C–C cleavage pathway, which has a higher energy barrier and proceeds through the TSR mechanism. nih.govacs.org Conversely, increasing the electron density on the cyclic amine may not only enhance the rate of ring-opening fluorination but could also shift the mechanism towards the more traditionally accepted SET mode. acs.org

Mechanisms of Radical Deacylation in Polyfluoroaryl Systems

The chemistry of polyfluoroarenes has garnered significant attention, particularly in the realm of radical reactions. researchgate.netrsc.org These compounds, often utilized as building blocks in the synthesis of aromatic compounds, exhibit unique properties stemming from the fluorine effect, which makes them valuable in various applications from synthesis to materials science. researchgate.netrsc.org Recent advancements, largely driven by the advent of photocatalysis, have expanded the understanding of radical processes involving polyfluoroarenes. researchgate.net

One area of interest is the transformation of the fluorinated ring through C-F bond activation. researchgate.netrsc.org Additionally, polyfluoroaryl fragments can act as activating groups and hydrogen atom transfer agents in radical reactions. researchgate.netrsc.org A notable reaction is the (3 + 2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, which leads to the formation of trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity. acs.org

The subsequent aromatization of these cycloadducts can be achieved by treatment with manganese dioxide. acs.org Interestingly, the reaction pathway is solvent-dependent. In dimethyl sulfoxide (B87167) (DMSO), the oxidation leads to fully substituted pyrazoles. acs.org However, in hexane, the reaction proceeds through a deacylative pathway, affording 1,3,4-trisubstituted pyrazoles with excellent selectivity. acs.org This solvent-dependent deacylative oxidation highlights the nuanced reactivity of these polyfluorinated systems.

Chemical Transformation and Reaction Profiles of Polyfluorinated Piperidines

Ring-Opening Reactions and Derivatizations

The ring-opening of fluorinated cyclic systems, such as epoxides, provides a valuable route to functionalized piperidines. For instance, the conformation of the starting material can dictate the regioselectivity of the ring-opening of epoxide-containing 2-aryl-piperidines. rsc.org Using a combination of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and potassium bifluoride (KHF2), these epoxides can be opened in a divergent manner to yield four distinct types of hydroxylated fluoro-piperidines, which are valuable building blocks in drug discovery. rsc.org The basicity of this reagent system also allows for a one-pot deprotection and ring-opening sequence, enhancing the efficiency of the transformation. rsc.org

In a different approach, the treatment of bicyclic azaarenes, like pyrazolo[1,5-a]pyridines, with electrophilic fluorinating agents can induce a ring-opening fluorination. rsc.org This reaction proceeds through initial fluorination of the aromatic ring, which is then followed by a ring-opening event to construct a tertiary carbon–fluorine bond. rsc.org This method is applicable to a range of bicyclic azaarenes and is tolerant of various functional groups. rsc.org

Furthermore, the synthesis of fluorinated piperidines can be achieved through the palladium-catalyzed hydrogenation of fluoropyridines. acs.org This method allows for the cis-selective reduction of the fluoropyridine ring over other aromatic systems like benzene (B151609). acs.org The resulting unprotected fluorinated piperidines can be challenging to purify due to their volatility, but in situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) facilitates their isolation in good yields. acs.org This catalytic system has been successfully applied to the synthesis of various fluorinated piperidine derivatives, including those containing aryl and alkyl ether substituents. acs.org

Cycloaddition Reactions with Fluorinated Components

Cycloaddition reactions are a powerful tool for the synthesis of complex molecules, and the inclusion of fluorine can significantly influence the reactivity and properties of the resulting products. nih.gov The effects of fluoro and trifluoromethyl substituents on Diels-Alder and 1,3-dipolar cycloaddition reactions have been computationally explored using density functional theory. nih.gov These studies have shown that inductive and conjugative effects of the fluorine-containing substituents play a crucial role in both normal and inverse electron-demand cycloadditions. nih.gov

Fluorinated azides have emerged as valuable building blocks in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which selectively forms 1,4-regioisomers. sigmaaldrich.com The electrophilic nature of these fluorinated azides also allows for their participation in cycloadditions with enolizable ketones that possess electron-withdrawing groups, leading to the formation of 4,5-disubstituted-1,2,3-triazoles. sigmaaldrich.com

In the context of creating fluorescent molecules for chemical biology applications, cycloaddition reactions are particularly useful. acs.org For example, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine derivatives and a norbornene-containing ribonucleoside triphosphate has been used for posttranscriptional functionalization. acs.org Similarly, strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions offer a fluorogenic "click" reaction with favorable photophysical properties. acs.org Photoinducible 1,3-dipolar cycloaddition reactions between an alkene and a disubstituted tetrazole can also generate strongly fluorescent pyrazoline cycloadducts. acs.org

The synthesis of trifluoromethylated pyrazoles can be achieved through a sequential (3 + 2)-cycloaddition of fluorinated nitrile imines with chalcones. acs.org This reaction proceeds with high regio- and diastereoselectivity to form trans-configured 5-acyl-pyrazolines, which can then be aromatized. acs.org

Spectroscopic Characterization Techniques Applied to 3,4,4 Trifluoropiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic molecules like 3,4,4-trifluoropiperidine. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive structural analysis in solution.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides fundamental information for the structural assignment of this compound and its derivatives. The chemical shifts, signal multiplicities, and coupling constants are key parameters in this process.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their connectivity. The signals for protons on the piperidine (B6355638) ring are often complex due to spin-spin coupling with adjacent protons and fluorine atoms. The presence of fluorine atoms significantly influences the chemical shifts of nearby protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atom bearing the gem-difluoro group (C4) is readily identifiable by its characteristic triplet signal due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the fluorinated centers also exhibit coupling to fluorine, which aids in their assignment.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its 100% natural abundance and wide chemical shift range. nih.gov For a this compound derivative, distinct signals would be expected for the fluorine at the C3 position and the gem-difluoro group at the C4 position. The coupling between these fluorine atoms (³JFF) and with neighboring protons (²JHF and ³JHF) provides valuable structural information. The chemical shift values for fluorine atoms are sensitive to their local electronic environment. ucsb.edu

Table 1: Representative NMR Data for a Substituted 4,4-Difluoropiperidine (B1302736) Derivative (Note: Specific data for this compound is not readily available in the cited literature. The following table presents typical data for a related 4,4-difluoropiperidine scaffold to illustrate the principles.)

| Nucleus | Position | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | H-2, H-6 | 2.8 - 3.2 | |

| ¹H | H-3, H-5 | 1.9 - 2.2 | |

| ¹³C | C-4 | ~120 | ¹JCF ≈ 240-250 |

| ¹³C | C-3, C-5 | ~35 | ²JCF ≈ 20-25 |

| ¹³C | C-2, C-6 | ~50 | ³JCF ≈ 5-10 |

| ¹⁹F | F-4 | -90 to -110 |

This is an interactive data table. You can sort and filter the data.

NMR spectroscopy is a powerful technique for studying the conformational dynamics of piperidine rings in solution. The chair conformation is the most stable for the piperidine ring, and substituents can adopt either axial or equatorial positions. For this compound, the fluorine atoms significantly influence the conformational equilibrium.

The magnitude of three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the piperidine ring and the orientation of the substituents can be determined. For instance, a large ³JHH value (typically 8-13 Hz) between vicinal axial protons is indicative of a diaxial relationship, which is characteristic of a chair conformation.

Studies on related fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position, contrary to what would be expected based on steric bulk alone. This preference can be influenced by hyperconjugative effects and dipole-dipole interactions. The conformational preferences of N-acyl derivatives can also be studied, as the rotation around the amide bond can be slow on the NMR timescale, leading to the observation of distinct sets of signals for different conformers. mdpi.comrsc.org

In the synthesis of substituted this compound derivatives, the formation of diastereomers is possible if additional stereocenters are present. ¹⁹F NMR spectroscopy is a particularly effective method for determining the diastereomeric ratio. Due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, the signals corresponding to the different diastereomers are often well-resolved, allowing for accurate integration and quantification. slideshare.net This technique is often more straightforward and accurate than using ¹H NMR for the same purpose, especially in cases of signal overlap in the proton spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that form suitable crystals, X-ray crystallography can provide precise information on bond lengths, bond angles, and torsional angles. mdpi.comnih.govnih.govmdpi.com

This technique is crucial for:

Unambiguous determination of the relative stereochemistry of all chiral centers in the molecule.

Determination of the absolute stereochemistry if a chiral reference is present or through anomalous dispersion methods.

Revealing the preferred conformation of the piperidine ring in the solid state. This can then be compared with the solution-state conformation determined by NMR to understand the influence of packing forces.

Characterizing intermolecular interactions such as hydrogen bonding and van der Waals forces in the crystal lattice. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of this compound and its derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecule, confirming that the synthesized compound has the expected chemical formula.

In addition to accurate mass measurement, HRMS coupled with fragmentation techniques (e.g., MS/MS) can provide valuable structural information. The fragmentation pattern of the molecular ion can help to identify characteristic substructures within the molecule. For piperidine derivatives, common fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom and loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds. For this compound and its derivatives, IR spectroscopy is particularly useful for identifying the following characteristic vibrations:

N-H Stretching: For the parent this compound or its derivatives with a secondary amine, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened by hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds of the piperidine ring appear in the region of 2850-3000 cm⁻¹.

Other Functional Groups: In derivatives of this compound, the characteristic absorption bands of other functional groups, such as carbonyl (C=O) in amides or esters, can be readily identified.

While IR spectroscopy provides valuable information about the functional groups present, it is generally used in conjunction with NMR and mass spectrometry for a complete structural elucidation.

Chromatographic-Mass Spectrometric Techniques for Complex Mixtures

The analysis of this compound and its derivatives, particularly within complex matrices, necessitates the use of powerful analytical techniques that combine chromatographic separation with the specificity and sensitivity of mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools for the identification and quantification of these fluorinated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinated Amines

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of fluorinated amines like this compound. The volatility of many short-chain amines allows for their analysis without the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where the compounds are vaporized and swept onto a chromatographic column by a carrier gas, usually helium. The column, often a long capillary tube with a specific stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. For volatile amines, specialized columns are often employed to achieve optimal separation. nih.gov Following separation, the eluted compounds enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M+•). nih.gov This process also imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic charged fragments. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, which can be used for its identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. aqmd.gov

For a compound like this compound, the fragmentation pattern in EI-MS would be expected to be influenced by the presence of the fluorine atoms and the piperidine ring structure. Cleavage of bonds adjacent to the nitrogen atom and the loss of fluorine atoms or HF are plausible fragmentation pathways. The analysis of related fluorinated piperidine-containing structures, such as fentanyl analogs, shows characteristic fragmentation patterns that can provide insights into how this compound might behave. mmu.ac.ukcaymanchem.comacs.org For instance, cleavage of the piperidine ring is a common fragmentation pathway. nih.govcaymanchem.com

The quantitative analysis of volatile fluorinated amines by GC-MS can be highly sensitive, often utilizing selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the most abundant or characteristic ions of the target analyte. This enhances the signal-to-noise ratio and lowers the limits of detection. mmu.ac.uk

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | 8.5 |

| Molecular Ion (M+•, m/z) | 135 |

| Key Fragment Ions (m/z) | 115 ([M-HF]+), 96 ([M-HF-F]+), 69 (CF3+), 56 (C4H8+) |

| Ionization Mode | Electron Ionization (EI) |

Note: This table is illustrative and based on the general principles of mass spectrometry of fluorinated and cyclic amine compounds. Actual experimental data would be required for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of less volatile derivatives of this compound or for detecting trace amounts in complex biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.com LC-MS/MS offers exceptional sensitivity and selectivity, making it a cornerstone in modern analytical chemistry. chromatographyonline.comnih.gov

The analysis begins with the separation of the sample components by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving the desired separation. ca.gov For amine-containing compounds, mobile phase modifiers are often used to improve peak shape and retention.

After elution from the LC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is a soft ionization technique that generates protonated molecules ([M+H]+) with minimal fragmentation, which is advantageous for preserving the molecular weight information of the analyte. The use of certain reagents, such as fluoroalkylamines, in the mobile phase has been shown to enhance the ESI-MS signal for some analytes. acs.org

In a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole-linear ion trap (QqLIT), a specific precursor ion (e.g., the [M+H]+ of a this compound derivative) is selected in the first mass analyzer (Q1). nih.govamazonaws.com This precursor ion is then fragmented in a collision cell (q2) by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then separated and detected in the third mass analyzer (Q3). waters.com

This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is highly specific because it monitors a specific transition from a precursor ion to a product ion. nih.gov This specificity allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences from a complex matrix. core.ac.uk The sensitivity of modern LC-MS/MS systems allows for the detection of compounds at picogram levels or lower. acs.org

The selection of precursor and product ions is crucial for developing a sensitive and specific LC-MS/MS method. For a derivative of this compound, the precursor ion would likely be its protonated molecule. The product ions would be generated by the fragmentation of the piperidine ring or the cleavage of substituent groups.

Table 2: Illustrative LC-MS/MS Parameters for a Hypothetical Derivative of this compound (N-benzoyl-3,4,4-trifluoropiperidine)

| Parameter | Value |

|---|---|

| Precursor Ion ([M+H]+, m/z) | 240.1 |

| Product Ion 1 (m/z) | 105.0 (Benzoyl cation) |

| Product Ion 2 (m/z) | 120.0 (Fluorinated piperidine fragment) |

| Collision Energy (eV) | 25 |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

Note: This table is for illustrative purposes and demonstrates the type of data generated in an LC-MS/MS experiment. The specific values would depend on the exact derivative and the instrumental conditions.

The combination of the chromatographic retention time and the specific precursor-to-product ion transition provides a high degree of confidence in the identification and quantification of the target compound. ca.gov This makes LC-MS/MS an invaluable technique for trace analysis of this compound derivatives in a wide range of applications.

Advanced Applications and Design Principles of 3,4,4 Trifluoropiperidine Scaffolds

Role as Versatile Building Blocks in Organic Synthesis

The 3,4,4-trifluoropiperidine scaffold has emerged as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic placement of fluorine atoms, which imparts unique chemical reactivity and allows for the construction of complex, high-value molecules. Synthetic chemists utilize this scaffold as a robust starting point for creating diverse molecular architectures, particularly within medicinal and agrochemical research. acs.orgsemanticscholar.orgsigmaaldrich.comnih.gov

The presence of the piperidine (B6355638) nitrogen atom allows for a wide range of standard N-functionalization reactions, including alkylation, acylation, and sulfonylation. These transformations are typically high-yielding and allow for the straightforward introduction of various substituents to modulate the molecule's properties. For instance, the unprotected piperidine can be readily trapped with protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) in high yields following a primary synthesis step, such as the hydrogenation of a corresponding fluoropyridine precursor. acs.orgsemanticscholar.org

Furthermore, the fluorine atoms on the piperidine ring influence the reactivity of adjacent positions, enabling selective chemical modifications. Synthetic strategies often involve the use of fluorinated precursors, such as α,α-difluoro-β-iodoketones or fluorinated dihydropyridinones, which can be cyclized to form the core piperidine structure. nih.govresearchgate.net The resulting fluorinated building blocks can then undergo further transformations. For example, halofluorination reactions on cyclic olefin precursors can generate vicinal halofluorides, which serve as intermediates that can be converted into various fluorinated small molecules through subsequent elimination or substitution reactions. nih.gov These methods provide access to a broad range of functionalized piperidines that would be difficult to synthesize using traditional approaches. acs.orgsemanticscholar.org

The table below illustrates typical transformations used to incorporate the this compound scaffold, based on analogous reactions with fluorinated piperidine precursors.

| Precursor Type | Reaction | Product Type | Typical Yield |

| Fluoropyridine | Heterogeneous Hydrogenation (e.g., Pd/C, H₂) | Fluorinated Piperidine | 67-95% |

| Fluorinated Piperidine | In situ N-protection (e.g., Cbz-Cl, Fmoc-OSu) | N-Protected Fluoropiperidine | Good to High |

| Cyclic Olefin | Electrophilic Halofluorination | Vicinal Halofluoride Intermediate | Varies |

| β-Lactam | Ring Opening / Rearrangement | Functionalized CF₃-Amines | Varies |

This table presents generalized data for the synthesis of fluorinated piperidines, highlighting the versatility of these scaffolds as synthetic intermediates. acs.orgsemanticscholar.orgnih.govresearchgate.net

Rational Design of Conformationally Restricted Molecular Scaffolds

The introduction of fluorine onto the piperidine ring is a powerful strategy for rationally designing conformationally restricted scaffolds. The unique stereoelectronic properties of the C-F bond, including its high polarity and the gauche effect, profoundly influence the three-dimensional structure of the molecule. semanticscholar.orgresearchgate.net In the case of this compound, the geminal difluorination at the C4 position and the single fluorine at the C3 position create a highly controlled conformational landscape.

Fluorine's strong preference for a gauche orientation relative to other substituents is a key factor in pre-organizing the molecule into a desired shape. semanticscholar.org Furthermore, in protonated piperidinium (B107235) salts, electrostatic interactions between the C-F bond dipole and the positive charge on the nitrogen (C-F···N+) can lead to a stabilizing effect, often favoring an axial orientation of the fluorine atom, which is counterintuitive based on simple sterics. researchgate.netd-nb.info This interplay of hyperconjugation, electrostatic forces, and steric factors allows for precise control over the chair conformation of the piperidine ring. d-nb.info

Computational and experimental NMR studies on related fluorinated piperidines have demonstrated that these stereoelectronic effects can predictably favor one conformer over another. d-nb.info This conformational locking is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The strategic placement of fluorine atoms in this compound thus serves to create a rigid, three-dimensional scaffold that can present binding elements to a target protein in a well-defined orientation. d-nb.infonih.govnih.gov

The table below summarizes key physicochemical properties influenced by fluorination, which are critical for designing conformationally restricted scaffolds.

| Property | Influence of Fluorination | Rationale |

| Conformational Preference | Favors specific chair conformers (e.g., axial-F) | Gauche effects; C-F···N+ electrostatic interactions; hyperconjugation. semanticscholar.orgresearchgate.netd-nb.info |

| Basicity (pKa) | Lowers the pKa of the piperidine nitrogen | The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom. nih.govnih.gov |

| Lipophilicity (logP) | Increases lipophilicity | The C-F bond is more lipophilic than a C-H bond. |

| Dipole Moment | Significantly alters the molecular dipole moment | The high electronegativity of fluorine creates strong bond dipoles that influence the overall molecular polarity. d-nb.info |

Development of Advanced Functional Analogues and Derivatives

The this compound scaffold is a key component in the synthesis of fluorinated analogues of existing bioactive molecules to enhance their pharmacological profiles. acs.orgsemanticscholar.org Strategic fluorination can improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable interactions with protein targets, and modulate physicochemical properties like basicity and membrane permeability. nih.gov

A common strategy involves replacing a piperidine or a related cyclic amine in a known drug with a this compound ring. This modification leverages the unique properties conferred by the fluorine atoms without drastically altering the core structure required for biological activity. For example, fluorinated derivatives of anesthetic compounds like bupivacaine (B1668057) and ropivacaine (B1680718) have been synthesized using fluorinated piperidine building blocks prepared via robust methods like heterogeneous hydrogenation. semanticscholar.orghuji.ac.il This approach allows for the rapid generation of novel analogues with potentially superior drug-like properties. The selective introduction of fluorine can fine-tune the pKa of the basic nitrogen, which is often critical for receptor binding and minimizing off-target effects, such as hERG channel affinity that can lead to cardiotoxicity. nih.gov

The table below lists examples of bioactive molecular classes where fluorinated piperidine scaffolds have been incorporated to create advanced analogues.

| Original Drug/Compound Class | Therapeutic Area | Purpose of Fluorination |

| Ropivacaine | Local Anesthetic | Modulate pKa, improve metabolic stability. semanticscholar.orghuji.ac.il |

| Bupivacaine | Local Anesthetic | Modulate pKa, improve metabolic stability. semanticscholar.orghuji.ac.il |

| SYK Kinase Inhibitors | Anti-inflammatory | Enhance binding affinity, block metabolic oxidation. nih.gov |

| CGRP Receptor Antagonists | Migraine Treatment | Improve pharmacokinetic properties. nih.gov |

| MET Kinase Inhibitors | Oncology | Increase potency and metabolic stability. nih.gov |

In the field of fragment-based drug discovery (FBDD), there is a growing demand for small, three-dimensional (3D) molecules that can explore complex binding pockets more effectively than traditional flat, aromatic fragments. researchgate.netwhiterose.ac.uk The this compound scaffold is an exemplary 3D fragment due to its rigid, non-aromatic, and conformationally defined structure. nih.govresearchgate.net Its inherent three-dimensionality, often quantified by a high fraction of sp³-hybridized carbons (Fsp³), allows it to make more specific and spatially distributed interactions with a protein target. dtu.dk

The inclusion of fluorine atoms further enhances its utility in FBDD. Fluorine is a valuable probe for nuclear magnetic resonance (¹⁹F-NMR) screening, a primary technique in FBDD for detecting weak fragment binding to a target protein. researchgate.netnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a chemical shift that is highly sensitive to its local environment, making it an excellent reporter of binding events with no background signal from the protein. dtu.dkdtu.dk Libraries of fluorinated fragments, including those based on piperidine scaffolds, have been synthesized specifically for rapid and efficient ¹⁹F-NMR screening campaigns. nih.govdtu.dk The this compound fragment offers a desirable combination of structural rigidity, 3D shape, and a strong ¹⁹F-NMR handle, making it a powerful tool for identifying novel starting points for drug discovery programs. nih.govdrughunter.com

The table below compares the general properties of fluorinated 3D fragments with traditional 2D fragments used in FBDD.

| Property | Fluorinated 3D Fragments (e.g., this compound) | Traditional 2D Fragments |

| Shape | Spheroidal, complex 3D vectors | Flat, planar |

| Fsp³ | High | Low |

| Solubility | Often enhanced by polar C-F bonds | Variable, can be poor for flat aromatic systems |

| Screening Method | Ideal for ¹⁹F-NMR; also X-ray, SPR, etc. nih.gov | ¹H-NMR, X-ray, SPR, etc. chemdiv.com |

| Binding Interactions | Specific, directional, can access deep pockets | Often involves π-stacking, less specific shape complementarity |

| Synthetic Tractability | Can be challenging, but provides clear growth vectors. researchgate.net | Generally straightforward to elaborate |

Derivatives of fluorinated piperidines are being explored for their potential in organocatalysis. The stereoelectronic properties of fluorine can be strategically employed to influence the reactivity and selectivity of a catalytic cycle. researchgate.net By incorporating a fluorinated piperidine scaffold into a catalyst's structure, it is possible to modulate its basicity, steric environment, and conformational rigidity—all of which are critical factors in achieving high catalytic efficiency and stereocontrol.

For example, in asymmetric organocatalysis, chiral fluorinated amines can serve as effective catalysts for reactions such as Michael additions or aldol (B89426) reactions. The electron-withdrawing nature of fluorine atoms can tune the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions and potentially increasing turnover frequency. nih.gov Furthermore, the conformationally restricted nature of the fluorinated ring can create a well-defined chiral pocket around the active site, leading to enhanced enantioselectivity in the catalyzed transformation. While the direct application of this compound itself as a catalyst is not yet widely documented, its derivatives represent a promising platform for the design of new, highly efficient organocatalysts. The principles demonstrated in asymmetric α-fluorination protocols using organocatalysts highlight the synergy between fluorine chemistry and catalysis, suggesting a strong potential for fluorinated piperidine derivatives in this field. researchgate.net

Integration into Advanced Materials Science

Beyond pharmaceuticals, the unique properties of fluorinated compounds like this compound lend themselves to applications in advanced materials science. The incorporation of highly polarized C-F bonds into molecular structures can significantly alter bulk material properties, including thermal stability, chemical resistance, and dielectric constant. sigmaaldrich.com

In polymer science, fluorinated monomers are used to create materials with low surface energy, high hydrophobicity, and exceptional stability. While polytetrafluoroethylene (PTFE) is the most famous example, the integration of fluorinated heterocyclic building blocks like this compound derivatives into polymer backbones or as side chains could lead to the development of novel specialty polymers. sigmaaldrich.com These materials could find use as advanced coatings, chemically resistant membranes, or low-dielectric materials for microelectronics.

Furthermore, the rigid and conformationally defined nature of the this compound scaffold, combined with its significant molecular dipole, makes it an interesting candidate for the design of liquid crystals. mdpi.com The ability to self-assemble into ordered phases is highly dependent on molecular shape and intermolecular interactions, properties that are strongly influenced by strategic fluorination. Trifluoromethylated furan (B31954) subunits, for example, have found prospective applications in liquid crystals and photoresist polymers, indicating the potential for other fluorinated heterocycles in these areas. mdpi.com The synthesis of functionalized derivatives of this compound could provide access to new molecular building blocks for creating next-generation organic electronic and optical materials.

Future Perspectives and Emerging Trends in the Chemistry of 3,4,4 Trifluoropiperidine

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of fluorinated piperidines, including 3,4,4-trifluoropiperidine, is a paramount goal for contemporary organic chemists. Traditional fluorination methods often rely on harsh reagents and produce significant waste. The future in this domain is geared towards processes that are not only efficient but also adhere to the principles of green chemistry.

Recent advancements have focused on the catalytic hydrogenation of readily available fluoropyridine precursors. acs.orgnih.govnih.govsemanticscholar.org For instance, palladium-catalyzed hydrogenation has emerged as a robust and straightforward method for accessing multifluorinated piperidines. nih.gov This approach is often characterized by its operational simplicity and tolerance to air and moisture, which are significant advantages in terms of sustainability. acs.orgnih.gov Another promising strategy involves a dearomatization–hydrogenation process, which allows for the stereoselective synthesis of all-cis-(multi)fluorinated piperidines. researchgate.netchemeurope.com These methods represent a significant step forward in reducing the environmental footprint associated with the production of complex fluorinated heterocycles.

Future research is expected to focus on the development of even more sustainable catalytic systems, potentially utilizing earth-abundant metals and solvent-free or aqueous reaction conditions. The overarching goal is to create scalable and economically viable synthetic routes to this compound and its derivatives that minimize waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Piperidines

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | Utilizes a heterogeneous palladium catalyst to reduce fluoropyridines. | Robust, tolerant to air and moisture, uses readily available starting materials. acs.orgnih.govnih.gov | May require high pressure and temperature; catalyst cost and leaching can be concerns. |

| Dearomatization–Hydrogenation | A two-step process involving the removal of aromaticity followed by hydrogenation. | Allows for high stereoselectivity, yielding all-cis products. researchgate.netchemeurope.com | Can involve multiple steps and reagents. |

| Traditional Fluorination | Employs electrophilic or nucleophilic fluorinating agents. | Well-established methods. | Often requires harsh reagents, leading to waste and safety concerns. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the three fluorine atoms in this compound are expected to give rise to novel reactivity patterns. The geminal difluoro group at the 4-position, in particular, can significantly influence the acidity of adjacent protons and the nucleophilicity of the nitrogen atom. Future research will likely delve into exploiting these features to achieve unprecedented chemical transformations.

For example, the selective functionalization of the C-H bonds in the this compound ring could open up new avenues for creating diverse molecular architectures. The development of catalytic systems capable of discriminating between the different C-H bonds in the molecule will be a key area of investigation. Furthermore, the trifluorinated piperidine (B6355638) core could serve as a unique ligand in transition metal catalysis, potentially leading to new catalytic activities and selectivities. The exploration of its use in asymmetric catalysis is also a promising direction.

Synergistic Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the way molecules like this compound are designed and synthesized. nih.gov Machine learning (ML) algorithms are increasingly being used to predict the properties of novel compounds, optimize reaction conditions, and even propose synthetic routes. acs.orgnih.gov

Advancements in Stereocontrol for Complex Multifluorinated Systems

The stereochemical arrangement of the fluorine atoms in a piperidine ring can have a profound impact on its biological activity and physical properties. researchgate.net Achieving precise control over the stereochemistry during the synthesis of multifluorinated systems like this compound is a significant challenge.

Future research will focus on the development of new stereoselective synthetic methods that allow for the predictable and efficient synthesis of specific stereoisomers. This may involve the design of novel chiral catalysts or the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, advancements in asymmetric hydrogenation and other enantioselective transformations will be crucial for accessing enantiopure this compound derivatives. nih.gov The ability to selectively install fluorine atoms in either axial or equatorial positions will provide chemists with a powerful tool for fine-tuning the conformational properties of the piperidine ring. nih.gov

Expanding the Scope of Applications in Chemical Biology and Cutting-Edge Materials

The unique properties of this compound make it an attractive building block for applications in both chemical biology and materials science. In chemical biology, the introduction of this motif into peptides or other biologically active molecules can be used to probe protein-protein interactions or to enhance metabolic stability. The conformational rigidity imparted by the trifluorinated ring can also be exploited to design potent and selective enzyme inhibitors.

In the realm of materials science, the incorporation of this compound into polymers or other materials could lead to the development of novel materials with enhanced thermal stability, chemical resistance, or unique electronic properties. researchgate.net Fluorinated polymers are known for their valuable properties, and the specific arrangement of fluorine atoms in this compound could give rise to new materials with tailored functionalities. flogen.orgflogen.org Future research will likely explore the use of this compound in the development of advanced materials for a wide range of applications, from electronics to coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.